2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-
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Overview
Description
2,8-Dioxa-5-aza-1-silabicyclo[333]undecane, 1-ethoxy- is a silicon-containing heterocyclic compound
Preparation Methods
The synthesis of 2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with ethoxy-containing reagents. One common method is the reaction with mercury(II) salts such as HgX₂ (where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br) to afford the corresponding 1-substituted silatranes . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Chemical Reactions Analysis
2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of silane derivatives.
Scientific Research Applications
2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other silicon-containing compounds.
Medicine: Research is ongoing into its use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- can be compared with other similar compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-: This compound has a phenyl group instead of an ethoxy group, which can influence its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl-:
The uniqueness of 2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy- lies in its specific structural arrangement and the presence of the ethoxy group, which can impart distinct properties and reactivity compared to other silatranes.
Properties
CAS No. |
17874-03-2 |
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Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
1-ethoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-2-11-14-9-3-4-10(5-7-12-14)6-8-13-14/h2-9H2,1H3 |
InChI Key |
KLSULZLJZBJLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]12CCCN(CCO1)CCO2 |
Origin of Product |
United States |
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